2,5-Dibromo-3-(dibromomethyl)pyridine
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Overview
Description
2,5-Dibromo-3-(dibromomethyl)pyridine is a brominated pyridine derivative with the molecular formula C6H3Br4N and a molecular weight of 408.71 g/mol . This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a dibromomethyl group at the 3 position of the pyridine ring. It is a solid compound with significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the bromination of 3-(dibromomethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(dibromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions produce pyridine N-oxides .
Scientific Research Applications
2,5-Dibromo-3-(dibromomethyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the dibromomethyl group play a crucial role in its reactivity and biological activity. The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-methoxypyridine: This compound has a methoxy group instead of a dibromomethyl group at the 3 position.
2,5-Dibromo-3,4-difluorothiophene: This compound has a thiophene ring with bromine atoms at the 2 and 5 positions and fluorine atoms at the 3 and 4 positions.
Uniqueness
2,5-Dibromo-3-(dibromomethyl)pyridine is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and biological properties compared to other brominated pyridine derivatives . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,5-dibromo-3-(dibromomethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNERJDZLGWWCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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